molecular formula C19H13BrN2O3S B2773814 2-bromo-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921911-87-7

2-bromo-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2773814
CAS RN: 921911-87-7
M. Wt: 429.29
InChI Key: XOFGHAPPBAFKGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of arylaminothiazoles and arylidene/5-aryl-2-furfurylidene hydrazinothiazoles were synthesized and evaluated for their antibacterial and anticancer activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, an intermediate undergoes rearrangement of alkyl and aryl groups, facilitated by the removal of a proton from N-3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one such compound is a white crystalline powder with a melting point of 162-164°C and a molecular weight of 287.2 g/mol.

Scientific Research Applications

Antifungal Applications

The compound 2-bromo-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, a derivative of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, has shown potential in antifungal applications. Research has demonstrated that similar compounds exhibit significant antifungal activity (Narayana et al., 2004).

Photodynamic Therapy for Cancer

Studies have explored the application of related compounds in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanine derivatives with substituted benzenesulfonamide groups, which are structurally similar to the query compound, have shown promising results as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Analgesic and Antiproliferative Activities

Derivatives of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide, which are closely related to the compound , have been found to exhibit notable analgesic and antiproliferative activities. Some synthesized compounds in this category have shown in vitro antiproliferative activity, making them candidates for further exploration in medical applications (Vijaya Raj et al., 2007).

Antibacterial Properties

Research on similar benzamide derivatives has indicated potential antibacterial properties. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting bacterial growth. This suggests the potential use of such compounds, including the one , in developing new antibacterial agents (Bikobo et al., 2017).

Anticonvulsant Agents

Compounds related to this compound have been studied for their potential as anticonvulsant agents. Research indicates that derivatives of this compound class can be effective in controlling seizures, which could be beneficial in the treatment of epilepsy and related disorders (Ugale et al., 2012).

Future Directions

The future directions of research on similar compounds include the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer . The unique structural features of these compounds and their wide array of biological activities make them a privileged structure in the field of drug discovery.

properties

IUPAC Name

2-bromo-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O3S/c1-24-12-6-7-16-11(8-12)9-17(25-16)15-10-26-19(21-15)22-18(23)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFGHAPPBAFKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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